
2-(Carboxymethyl)-2-hydroxybutanedioate
Overview
Description
2-(Carboxymethyl)-2-hydroxybutanedioate is a tricarboxylic acid derivative with the IUPAC name dipotassium; this compound (C₆H₆K₂O₇) . It features a hydroxy group and a carboxymethyl substituent on the central carbon of a butanedioate backbone. This structure confers strong chelating properties, enabling interactions with metal ions like potassium (as in potassium citrate dibasic) and manganese (as in manganese(II) citrate) . Its applications span pharmaceuticals (e.g., potassium citrate for kidney stone prevention) and industrial chemistry due to its solubility and stability in aqueous environments .
Comparison with Similar Compounds
Structural Analogs
2-Hydroxy-2-methylbutanedioic Acid (CAS 597-44-4)
- Structure : Replaces the carboxymethyl group with a methyl group (C₅H₈O₆).
- Properties : Reduced acidity compared to 2-(carboxymethyl)-2-hydroxybutanedioate due to the absence of an additional carboxylic group.
- Applications : Used in specialty chemical synthesis; lacks significant biological activity reported for carboxymethyl derivatives .
Manganese(II) Citrate (CAS 10024-66-5)
- Structure: Shares the this compound anion but pairs with Mn²⁺ instead of K⁺ (C₆H₈MnO₇).
- Properties : Lower solubility in water compared to the potassium salt; used as a manganese supplement in agriculture and nutrition .
Functional Analogs
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (CSAB)
- Structure : Incorporates a sulfanyl group and aryl substituents, enhancing electrophilicity.
- Biological Activity : Exhibits cytostatic activity against HeLa cells (IC₅₀ ~1–10 µM), surpassing parent compounds by an order of magnitude. This activity is attributed to thiol-reactive ketovinyl moieties .
- Applications : Investigated for anticancer and antibacterial therapies .
Methyl 2-Chloro-2-cyclopropylideneacetate Derivatives
- Structure : Cyclopropane-containing esters with halogen substituents.
- Properties : Lipophilic due to ester groups; used in synthesizing spirocyclic compounds (e.g., Tadalafil analogs).
- Reactivity : Undergo Michael additions and Grignard reactions, unlike the water-soluble this compound salts .
Data Tables
Table 1: Structural and Functional Comparison
Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Biological Activity | Applications |
---|---|---|---|---|---|
This compound | N/A | C₆H₆K₂O₇ | Carboxymethyl, hydroxy, carboxylate | Chelation, electrolyte balance | Pharmaceuticals (kidney stones) |
2-Hydroxy-2-methylbutanedioic acid | 597-44-4 | C₅H₈O₆ | Methyl, hydroxy, carboxylate | Limited | Chemical intermediates |
Manganese(II) citrate | 10024-66-5 | C₆H₈MnO₇ | Carboxymethyl, hydroxy, carboxylate | Nutrient delivery | Agriculture, supplements |
CSAB derivatives | N/A | Varies | Carboxymethyl sulfanyl, aryl ketone | Cytostatic (IC₅₀ 1–10 µM) | Anticancer research |
Table 2: Physicochemical Properties
Compound | Solubility (Water) | pKa (Carboxylic Groups) | Melting Point (°C) |
---|---|---|---|
This compound (K⁺ salt) | High | ~3.1, 4.8, 6.4 | Not reported |
Manganese(II) citrate | Moderate | Similar to citrate | Decomposes >100 |
CSAB derivatives | Low (organic solvents) | ~2.5–4.0 | 120–180 |
Properties
Molecular Formula |
C6H6O7-2 |
---|---|
Molecular Weight |
190.11 g/mol |
IUPAC Name |
2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-2 |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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